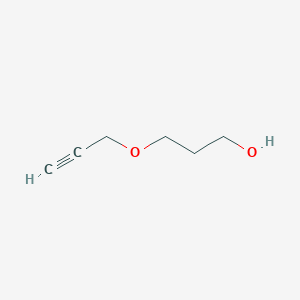

3-(Prop-2-YN-1-yloxy)propan-1-OL

説明

The exact mass of the compound 3-Hydroxypropyl propargyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-prop-2-ynoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVSRNTZDSTNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304224 | |

| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5935-29-5 | |

| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 3-(2-propynyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Prop 2 Yn 1 Yloxy Propan 1 Ol and Its Analogues

Established Synthetic Pathways

Several well-established synthetic routes provide access to 3-(prop-2-yn-1-yloxy)propan-1-ol and related structures. These methods often rely on fundamental organic reactions, offering reliable and scalable approaches.

Etherification of Alcohols with Propargyl Halides (e.g., Propargyl Bromide)

A primary and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a propargyl halide, typically propargyl bromide or chloride. nih.gov

The direct propargylation of 1,3-propanediol (B51772) presents a straightforward route to the target molecule. google.commdpi.com In a typical procedure, 1,3-propanediol is treated with a strong base, such as sodium hydride, to selectively deprotonate one of the hydroxyl groups. The resulting mono-alkoxide then reacts with propargyl bromide to form the desired ether linkage. Careful control of stoichiometry is crucial to minimize the formation of the di-propargylated side product. The use of a phase-transfer catalyst can sometimes improve reaction efficiency.

| Reactants | Base | Solvent | Product |

| 1,3-Propanediol | Sodium Hydride | Tetrahydrofuran (B95107) (THF) | This compound |

| Propargyl Bromide |

This table outlines a typical reaction for the synthesis of this compound from 1,3-propanediol.

O-propargylation is a key strategy for introducing the propargyl group onto a molecule. nih.gov This method is a cornerstone for preparing substrates for "click" chemistry, a set of powerful and reliable reactions for joining molecules. nih.gov While the Williamson ether synthesis under basic conditions is common, alternative methods exist for base-sensitive substrates. nih.gov For instance, the Nicholas reaction, which utilizes a dicobalt hexacarbonyl-stabilized propargylium ion, allows for the propargylation of alcohols under acidic conditions. nih.gov This approach expands the scope of O-propargylation to molecules that would not tolerate strong bases. nih.gov

Derivatization from Protected Diols and Triols

To achieve higher selectivity and avoid unwanted side reactions, synthetic strategies often employ protected diols and triols. mdpi.com By selectively protecting one or more hydroxyl groups, the reaction can be directed to a specific site on the molecule. For example, a monoprotected 1,3-propanediol, such as 3-(benzyloxy)propan-1-ol, can be reacted with propargyl bromide. Subsequent deprotection of the protecting group then yields the desired this compound. This multi-step approach offers greater control over the final product.

| Starting Material | Protecting Group | Key Intermediates |

| 1,3-Propanediol | Benzyl | 3-(Benzyloxy)propan-1-ol |

| 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)propane |

This table illustrates a protection-derivatization-deprotection strategy for the synthesis of this compound.

Synthesis via Epoxide Ring Opening and Subsequent Alkynylation

An alternative synthetic route involves the ring-opening of an epoxide followed by alkynylation. nsf.govmdpi.com For instance, the reaction can start with a suitable epoxide, which is opened by a nucleophile to generate a diol or a protected diol. mdpi.commdpi.com This intermediate can then be alkynylated using methods described previously. The regioselectivity of the epoxide ring-opening is a critical factor in this approach and can often be controlled by the choice of nucleophile and reaction conditions. nsf.govresearchgate.net Lewis acidic catalysts, such as tin-beta zeolites, have been shown to be effective in promoting the regioselective ring-opening of epoxides with alcohols. nsf.gov

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods for the synthesis of analogues of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. nih.govmdpi.commdpi.comnih.gov These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to enantiomerically pure or enriched products.

Enzymatic reactions, for example, offer a powerful tool for achieving high stereoselectivity. researchgate.net Lipases can be used for the kinetic resolution of racemic mixtures of related diols through enantioselective acylation. researchgate.net Furthermore, asymmetric epoxidation of allylic alcohols, followed by regioselective ring-opening, can provide access to chiral building blocks that can be further elaborated to the desired propargyl ether. The Sharpless asymmetric epoxidation is a well-known example of such a transformation. These advanced strategies enable the synthesis of specific stereoisomers, which is often crucial for their biological activity or material properties.

Green Chemistry Principles in Synthetic Route Design

Utilization of Safer Solvents and Renewable Feedstocks

In alignment with the principles of green chemistry, contemporary synthetic strategies for this compound and its analogues are increasingly focused on the use of safer, bio-based solvents and renewable feedstocks. This approach aims to minimize the environmental footprint of chemical production by reducing reliance on petrochemicals and avoiding hazardous substances.

Renewable Feedstocks: A Bio-Based Foundation

The core structure of this compound is composed of a propargyl group and a 1,3-propanediol backbone. Significant research has been directed toward producing these precursors from renewable biomass rather than traditional fossil fuel sources. nih.govresearchgate.net

The 1,3-propanediol moiety, a key C3 diol, can be synthesized through the microbial conversion of renewable resources like glucose and glycerol. researchgate.net Glycerol, a major byproduct of biodiesel production, has become an abundant and cost-effective feedstock for this purpose. psu.edu Biotechnological routes using engineered microorganisms, such as Escherichia coli, have been developed to produce diols, including 1,3-propanediol, from these renewable starting materials. nih.gov This bio-based production offers a sustainable alternative to conventional chemical methods that often involve high pressure and temperature conditions. nih.gov

Similarly, efforts are underway to derive key intermediates for the propargyl group from biomass. 5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of sugars like fructose (B13574) and glucose, can be transformed into propargyl ether derivatives. rsc.org This provides a pathway to creating the necessary alkyne functionality from a renewable starting point, moving away from petrochemical-derived propargyl alcohol or propargyl bromide. rsc.orgnih.gov

| Precursor/Intermediate | Renewable Feedstock | Production Method | Reference |

|---|---|---|---|

| 1,3-Propanediol | Glycerol, Glucose | Microbial Fermentation / Bioconversion | nih.gov, researchgate.net |

| Propargyl Ether Derivatives | Fructose, Glucose (via HMF) | Catalytic Transformation | rsc.org |

| Diols (general) | Lignocellulosic Biomass, Agro-residual Wastes | Catalytic Hydrogenation / Biotransformation | researchgate.net, researchgate.net |

Safer Solvents in Etherification

The etherification reaction to couple the propargyl group with the propanediol (B1597323) backbone traditionally employs volatile and often hazardous organic solvents like tetrahydrofuran (THF), toluene, or dichloromethane. Green chemistry principles advocate for their replacement with safer, less toxic, and ideally, biomass-derived alternatives. nih.gov

Research has demonstrated the efficacy of several bio-solvents in various organic transformations, including etherification and carboxylation reactions. nih.govresearchgate.net These solvents not only reduce environmental impact but can also, in some cases, provide comparable or even superior yields compared to their traditional counterparts. nih.gov

For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be synthesized from renewable sources like xylose or glucose, is an excellent alternative to THF. rsc.org Other promising biomass-derived solvents include γ-valerolactone (GVL), isosorbide (B1672297) dimethyl ether (Me₂Isos), and acetaldehyde (B116499) diethyl acetal. nih.govrsc.org Studies on hydrocarboxylation reactions, which share mechanistic features with etherification, have shown that biomass-derived ethers like 2-MeTHF and Me₂Isos can lead to excellent product yields, outperforming traditional solvents like dioxane and toluene. nih.gov The selection of a suitable green solvent is critical, as its physical properties and potential interaction with catalysts can significantly influence reaction efficiency. nih.govresearchgate.net

| Solvent | Type | Origin | Reported Yield in Model Reactions (e.g., Hydrocarboxylation) | Reference |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Biomass (e.g., xylose) | 98% | nih.gov |

| Isosorbide Dimethyl Ether (Me₂Isos) | Bio-derived Ether | Biomass (e.g., isosorbide) | 92% | nih.gov |

| Acetaldehyde Diethyl Acetal | Bio-derived Acetal | Biomass | 91% | nih.gov |

| Tetrahydrofuran (THF) | Traditional Ether | Petrochemical | 89% | nih.gov |

| Toluene | Traditional Aromatic Hydrocarbon | Petrochemical | 85% | nih.gov |

| Dioxane | Traditional Ether | Petrochemical | 84% | nih.gov |

By integrating renewable feedstocks for the synthesis of both the diol and propargyl components with the use of safer, bio-derived solvents, the production of this compound can be made significantly more sustainable. This holistic approach minimizes waste, reduces potential hazards, and creates a value chain rooted in renewable resources.

Chemical Reactivity and Transformation Pathways of 3 Prop 2 Yn 1 Yloxy Propan 1 Ol

Alkyne Functional Group Reactivity

The terminal alkyne is characterized by a carbon-carbon triple bond, which serves as a site of high electron density and a source of a weakly acidic proton. This structure enables a range of addition and functionalization reactions.

The most prominent reaction involving the alkyne group of 3-(Prop-2-yn-1-yloxy)propan-1-ol is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction is a premier example of click chemistry, uniting an alkyne and an azide (B81097) to form a stable triazole ring. wikipedia.orgmdpi.com The CuAAC reaction is valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. mdpi.combeilstein-journals.org It proceeds readily in various solvents, including water, and is tolerant of a wide array of other functional groups, often eliminating the need for protective group strategies. organic-chemistry.orgnih.gov

In the presence of a copper(I) catalyst, the terminal alkyne of this compound reacts exclusively with an organic azide (R-N₃) to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This contrasts with the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The resulting triazole ring is a robust and stable heterocyclic moiety that can serve as a non-classical bioisostere for amide bonds. nih.gov This transformation is a powerful method for covalently linking the this compound scaffold to other molecules, from small organic compounds to large biomolecules and polymers. mdpi.comnih.gov

Table 1: Examples of CuAAC Reactions with this compound

| Azide Reactant | Resulting Triazole Product | Potential Application Area |

|---|---|---|

| Benzyl Azide | 1-(Benzyl)-4-((1-hydroxypropan-3-yloxy)methyl)-1H-1,2,3-triazole | Organic Synthesis, Medicinal Chemistry |

| Azido-functionalized PEG | PEG-conjugated 1,2,3-triazole | Bioconjugation, Drug Delivery |

| 3-Azidopropanoic acid | 3-(4-(((1-hydroxypropan-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)propanoic acid | Material Science, Surface Modification |

The copper(I)-catalyzed reaction follows a stepwise mechanism, which is distinct from the concerted process of the thermal cycloaddition. nih.govacs.org This catalyzed pathway has a significantly lower activation barrier, accounting for the dramatic rate acceleration (up to 10⁷ to 10⁸ times faster). organic-chemistry.orgacs.org

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper Acetylide: The catalytically active Cu(I) species coordinates with the alkyne's triple bond. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper-acetylide intermediate. wikipedia.orgacs.org

Coordination and Activation: The organic azide coordinates to the copper center of the copper-acetylide complex. This brings the two reactive partners into close proximity and in the correct orientation for reaction. nih.gov Some theoretical studies suggest a dinuclear mechanism where a second copper atom assists in activating the azide. organic-chemistry.orgwikipedia.org

Cyclization: An intramolecular, nucleophilic attack occurs from the terminal nitrogen of the azide onto the internal carbon of the alkyne, forming a six-membered copper-containing metallacycle. organic-chemistry.orgacs.org

Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and ring contraction to form a copper-triazolide intermediate. organic-chemistry.org Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue. organic-chemistry.orgwikipedia.org

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org This approach is common in bioconjugation protocols to avoid high concentrations of free copper ions. scispace.com

Another powerful click reaction involving the alkyne moiety is the thiol-yne reaction. This process typically proceeds via a free-radical mechanism, initiated by UV irradiation or a radical initiator, and involves the addition of a thiol (-SH) across the triple bond. nih.govwikipedia.org The reaction can be controlled to yield either the mono-adduct (a vinyl sulfide) or the di-adduct (a dithioacetal or 1,2-disulfide), where a second thiol molecule adds to the remaining double bond of the initial product. wikipedia.org

The radical-mediated hydrothiolation proceeds with anti-Markovnikov regioselectivity, meaning the sulfur atom adds to the terminal carbon of the alkyne. wikipedia.org Sunlight-mediated thiol-yne reactions have been demonstrated to be an efficient and green method for synthesizing thioethers. nih.govacs.org For aliphatic alkynes, the reaction often proceeds to give bis-hydrothiolation products in high yields. nih.govacs.org

Table 2: Potential Products from Thiol-Yne Reactions with this compound

| Thiol Reactant (R-SH) | Mono-Adduct Product (E/Z mixture) | Di-Adduct Product |

|---|---|---|

| Dodecanethiol | 3-((3-(dodecylthio)prop-2-en-1-yl)oxy)propan-1-ol | 3-((2,3-bis(dodecylthio)propyl)oxy)propan-1-ol |

| Thioglycolic Acid | 2-((2-((1-hydroxypropan-3-yloxy)methyl)vinyl)thio)acetic acid | 2,2'-((1-((1-hydroxypropan-3-yloxy)methyl)ethane-1,2-diyl)bis(sulfanediyl))diacetic acid |

Beyond click chemistry, the terminal alkyne can undergo other transformations. One common side reaction in copper-catalyzed processes is oxidative homocoupling, known as the Glaser coupling. beilstein-journals.org This reaction leads to the formation of a symmetrical 1,3-diyne byproduct and is promoted by the presence of Cu(II) ions and an oxidant (often oxygen). beilstein-journals.org The addition of excess reducing agent, such as sodium ascorbate, in CuAAC reactions helps to suppress this undesired pathway. organic-chemistry.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click Chemistry"

Hydroxyl Functional Group Reactivity

The primary hydroxyl (-OH) group in this compound is a versatile functional handle that can participate in a wide range of common organic reactions without disturbing the alkyne moiety, showcasing the molecule's orthogonal reactivity. As a primary alcohol, it can be readily converted into esters, ethers, and alkyl halides, or oxidized to aldehydes and carboxylic acids. solventis.net

Key reactions of the hydroxyl group include:

Esterification: Reaction with carboxylic acids (or their more reactive derivatives like acyl chlorides and anhydrides) under appropriate catalytic conditions yields the corresponding esters.

Etherification: The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form a new ether linkage.

Oxidation: Controlled oxidation with mild reagents can convert the primary alcohol to an aldehyde. Stronger oxidizing agents will typically lead to the formation of the corresponding carboxylic acid. solventis.net

These transformations allow for the modification of the propanol (B110389) side of the molecule, enabling the synthesis of a diverse library of derivatives from a single, versatile starting material.

Table of Compounds

Esterification and Etherification Reactions

The primary hydroxyl group is a key site for nucleophilic reactions, readily undergoing esterification and etherification.

Esterification: The reaction of the hydroxyl group with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) yields the corresponding esters. This transformation is typically catalyzed by an acid. The esterification of similar alcohols, such as 1-methoxy-2-propanol (B31579) with acetic acid, has been studied extensively, providing a model for the reactivity of this compound. nih.govresearchgate.net Such reactions are often equilibrium-limited; however, the yield can be optimized by adjusting conditions like temperature, reactant molar ratios, and catalyst loading. nih.govresearchgate.net

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Additionally, iron-catalyzed methods have been developed for the symmetrical and non-symmetrical etherification of alcohols, which could be applicable. acs.orgacs.org

| Reaction Type | Reagent(s) | Catalyst | Product Type |

| Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | Ester |

| Esterification | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether |

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol moiety of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. solventis.netnagwa.com

The partial oxidation to an aldehyde, 3-(prop-2-yn-1-yloxy)propanal, requires mild oxidizing agents and careful control of the reaction. To prevent over-oxidation to the carboxylic acid, the aldehyde product, which typically has a lower boiling point than the starting alcohol, can be distilled from the reaction mixture as it forms. youtube.comyoutube.com

Vigorous oxidation using strong oxidizing agents, such as potassium dichromate in acidic solution under reflux, will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(prop-2-yn-1-yloxy)propanoic acid. nagwa.comsavemyexams.com

| Oxidizing Agent | Reaction Conditions | Major Product |

| Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) | Heat, Distillation | 3-(prop-2-yn-1-yloxy)propanal |

| Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) | Heat, Reflux | 3-(prop-2-yn-1-yloxy)propanoic acid |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-(prop-2-yn-1-yloxy)propanal |

Reduction of the primary hydroxyl group is not a direct common transformation but would require its conversion to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride.

Derivatization for Complex Molecular Architectures

The multifunctional nature of this compound makes it an excellent scaffold for creating more complex molecular structures. The distinct reactivity of the hydroxyl and alkyne groups allows for sequential and selective modifications.

The hydroxyl group can be protected, for instance, by converting it into a silyl (B83357) ether (e.g., using TBSCl), which allows for subsequent reactions to be carried out exclusively at the alkyne terminus. nih.gov This protected intermediate can then undergo various alkyne-specific reactions. Following these transformations, the protecting group can be removed to regenerate the hydroxyl group for further derivatization.

Conversely, the terminal alkyne is a versatile handle for derivatization. It can participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," to form triazole rings. semanticscholar.org This is a highly efficient and specific reaction for linking the molecule to other chemical entities. Furthermore, the hydroxyl group can serve as an attachment point for larger molecules through esterification, contributing to the synthesis of complex structures like telodendrimers. semanticscholar.org

Chemo- and Regioselective Transformations

Chemoselectivity is paramount when working with a molecule featuring multiple reactive sites. The choice of reagents can direct a transformation to either the hydroxyl group or the alkyne. For instance, palladium-catalyzed coupling reactions specifically target the terminal alkyne, leaving the hydroxyl group untouched. Conversely, esterification or oxidation under standard conditions will react at the hydroxyl group without affecting the alkyne.

Regioselectivity becomes important in addition reactions to the alkyne. For example, the alkoxyiodination of allyl ethers with propargyl alcohol demonstrates that selective additions across a carbon-carbon multiple bond can be achieved. researchgate.net By analogy, reactions involving the alkyne of this compound could be directed to yield specific regioisomers.

Metal-Catalyzed Transformations and Rearrangements

Metal catalysts play a crucial role in activating the alkyne group, enabling a variety of transformations that are otherwise difficult to achieve.

Gold catalysts, particularly gold(I) complexes, are known to be highly effective "pi-acids" for activating carbon-carbon triple bonds towards nucleophilic attack. doi.org Although much of the research has focused on propargylic alcohols, the principles extend to propargyl ethers. mdpi.com The coordination of a gold(I) catalyst to the alkyne in this compound would render it susceptible to attack by various nucleophiles. doi.orgmdpi.com For instance, in the presence of water, this activation could lead to a hydration reaction, ultimately yielding a ketone. If the molecule were modified to contain an internal nucleophile, gold catalysis could facilitate complex cycloisomerization cascades. mdpi.commdpi.com

| Reagent(s) | Catalyst System | Potential Product Type |

| Water | Au(I) or Au(III) salt | Ketone (via hydration) |

| 1,3-Dicarbonyl Compound | AuBr₃ / AgOTf | Polysubstituted Furan |

Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and the terminal alkyne of this compound is an ideal substrate for such reactions. The most notable of these is the Sonogashira cross-coupling reaction. nih.gov This reaction couples the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This methodology provides a direct and efficient route to synthesize more complex molecules by appending various aromatic or unsaturated systems onto the propargyl framework. rsc.orgnih.gov

| Reaction | Coupling Partner | Catalyst System | Product Structure |

| Sonogashira Coupling | Aryl Iodide (Ar-I) | Pd(PPh₃)₂Cl₂, CuI, Base | Ar-C≡C-CH₂-O-(CH₂)₃-OH |

| Sonogashira Coupling | Vinyl Bromide (R-CH=CH-Br) | Pd(PPh₃)₄, CuI, Base | R-CH=CH-C≡C-CH₂-O-(CH₂)₃-OH |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

A ¹H NMR spectrum for 3-(Prop-2-yn-1-yloxy)propan-1-ol would be expected to show distinct signals for each unique proton environment. The interpretation would involve analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration values to assign protons to their respective positions in the molecule. For instance, one would expect to observe signals corresponding to the acetylenic proton, the methylene (B1212753) protons of the propargyl group, the methylene protons of the propanol (B110389) backbone, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be variable and is often confirmed by D₂O exchange. nist.govyoutube.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals would be anticipated, corresponding to the two acetylenic carbons, the propargyl methylene carbon, and the three carbons of the propanol moiety. The chemical shifts would be indicative of the electronic environment of each carbon atom. For example, the carbons of the alkyne would have characteristic shifts, as would the carbons bonded to oxygen atoms. nist.govdocbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the propanol and propargyl fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the propargyl and propanol units across the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer clues about the structure, with characteristic losses of fragments such as the propargyl group, the hydroxypropyl group, or smaller neutral molecules. Common fragmentation pathways for alcohols and ethers include alpha-cleavage and the loss of water or an alkoxy group. sigmaaldrich.comdocbrown.info

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the C≡C-H stretch of the terminal alkyne (a sharp band around 3300 cm⁻¹), the C≡C stretch (around 2100-2260 cm⁻¹), the C-O-C stretch of the ether (around 1000-1300 cm⁻¹), and C-H stretches of the alkane backbone (around 2850-3000 cm⁻¹). dtic.milresearchgate.netmiamioh.edu

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for non-polar bonds. The C≡C triple bond stretch, for instance, would likely give a strong Raman signal.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

A key example is the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. researchgate.net The determination of its solid-state structure through single-crystal X-ray diffraction reveals critical details about its molecular geometry and intermolecular interactions.

The naphthoquinone unit of the derivative is reported to be essentially planar. researchgate.net A significant finding is the orientation of the propargyl group, which is tilted at approximately 113° relative to the plane of the naphthoquinone ring system. In the crystal lattice, molecules of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione are linked by pairs of O—H⋯O hydrogen bonds, which results in the formation of inversion dimers. researchgate.net These dimers are further connected through pairs of C—H⋯O hydrogen bonds, creating a tape-like structure. researchgate.net

The detailed crystallographic data for this derivative is summarized in the table below.

Crystallographic Data for 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₈O₃ |

| Molecular Weight | 212.19 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | a = 5.3695(4) Å, b = 9.5278(8) Å, c = 10.2972(9) Å |

| α = 96.814(7)°, β = 93.432(7)°, γ = 102.977(7)° | |

| Volume (V) | 507.68(8) ų |

| Z | 2 |

| Calculated Density (Dx) | 1.388 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (T) | 293 K |

| Reflections Collected | 7946 |

| Independent Reflections | 2508 |

| R-factor (R1) [I > 2σ(I)] | 0.051 |

| wR-factor (wR2) (all data) | 0.147 |

Computational Chemistry and Theoretical Studies on 3 Prop 2 Yn 1 Yloxy Propan 1 Ol

Charge Distribution and Reactivity Site Prediction:

Computational methods can also map the electrostatic potential of a molecule, creating a visual representation of its charge distribution. This allows for the prediction of reactive sites, identifying areas that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting how a molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For 3-(Prop-2-yn-1-yloxy)propan-1-ol, an MEP map would likely indicate regions of negative potential around the oxygen atoms of the ether and alcohol functionalities, as well as the triple bond of the propargyl group, highlighting these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydroxyl and alkyne protons. Without specific research, no precise MEP data can be presented.

Mulliken Charge Analysis

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. A Mulliken charge analysis for this compound would assign specific charge values to each atom, further clarifying the electronic environment of the molecule. It is anticipated that the oxygen atoms would carry significant negative charges, while the carbon atoms bonded to them and the hydrogen atom of the hydroxyl group would exhibit positive charges. However, no published data is available to populate a table of these values.

Conformational Analysis and Potential Energy Surfaces (PES)

The flexibility of the ether and propanol (B110389) chains in this compound allows for the existence of multiple conformers. A thorough conformational analysis, coupled with the generation of a Potential Energy Surface (PES), would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This information is crucial for understanding its physical properties and biological activity. Regrettably, no such analysis has been reported in the scientific literature.

Reaction Pathway Energetics and Transition State Studies

Investigating the energetics of potential reaction pathways and the structures of associated transition states is fundamental to predicting the reactivity and reaction mechanisms of a compound. For this compound, this could involve studying reactions such as ether cleavage, oxidation of the alcohol, or additions to the alkyne. Such theoretical studies would provide activation energies and reaction enthalpies, offering a deeper understanding of its chemical behavior. At present, no such theoretical data for this specific molecule has been published.

Applications and Advanced Materials Chemistry Involving 3 Prop 2 Yn 1 Yloxy Propan 1 Ol

Role as a Key Intermediate in Complex Organic Synthesis

The presence of a reactive propargyl ether group alongside a nucleophilic hydroxyl group allows 3-(prop-2-yn-1-yloxy)propan-1-ol to serve as a strategic precursor in the assembly of intricate organic molecules. The alkyne can participate in a variety of coupling and cycloaddition reactions, while the hydroxyl group can be used for esterification, etherification, or as a directing group.

Synthesis of Polysubstituted Heterocyclic Compounds (e.g., Quinoline (B57606) and Isoxazole (B147169) Derivatives)

The propargyl group is instrumental in the construction of heterocyclic rings through intramolecular cycloaddition reactions. A key example is the synthesis of isoxazole-fused quinazoline (B50416) derivatives. mdpi-res.com In this methodology, a related precursor, 2-methyl-3-(prop-2-yn-1-yloxy)quinoline, undergoes a metal-free, one-pot reaction to form complex tricyclic systems. mdpi-res.com The reaction proceeds by transforming the propargyl-substituted quinoline into the corresponding isoxazole-fused product. mdpi-res.com

The synthesis involves stirring the quinoline substrate with tert-butyl nitrite (B80452) (TBN) as the nitrogen source and N-chlorosuccinimide (NCS) in acetonitrile (B52724) at elevated temperatures. mdpi-res.com This process highlights how the prop-2-yn-1-yloxy moiety is a critical component for the annulation strategy that forms the isoxazole ring. mdpi-res.comresearchgate.net Various substituted quinoline precursors can be utilized, leading to a range of isoxazole derivatives with differing functionalities and yields. mdpi-res.com

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 2-methyl-3-(prop-2-yn-1-yloxy)quinoline | Isoxazolo[5,4-c]quinoline derivative | 80 | TBN (1.1 mmol), NCS (0.1 mmol), AcOH (0.1 mmol), Acetonitrile (2 mL), 100 °C, 6 h, Ar atmosphere |

| 6-Bromo-2-methyl-3-(prop-2-yn-1-yloxy)quinoline | Bromo-substituted isoxazolo[5,4-c]quinoline derivative | 77 | |

| 6-Chloro-2-methyl-3-(prop-2-yn-1-yloxy)quinoline | Chloro-substituted isoxazolo[5,4-c]quinoline derivative | 24 |

The synthesis of isoxazoles often relies on 1,3-dipolar cycloaddition reactions, where a nitrile oxide reacts with an alkyne. acs.orggoogle.com In the case of the quinoline derivatives, the prop-2-yn-1-yloxy group provides the necessary alkyne functionality for the intramolecular cyclization, which is a key step in forming the final heterocyclic product. mdpi-res.com

Construction of Natural Product Analogues and Derivatives

The development of synthetic pathways to create novel compounds based on natural product scaffolds is a promising area for discovering new biologically active substances. google.com The synthetic protocol used to create isoxazole-fused quinolines has also been applied to the modification of natural products. mdpi-res.com This demonstrates the utility of reagents containing the prop-2-yn-1-yloxy group in diversifying the structures of known natural compounds, potentially leading to analogues with enhanced or novel properties. mdpi-res.comgoogle.com

Polymer Chemistry and Macromolecular Science

In polymer science, this compound is a valuable monomer due to its dual functionality. The hydroxyl group can act as an initiator for ring-opening polymerization or participate in condensation reactions, while the terminal alkyne is available for powerful "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov This allows for the synthesis of polymers with complex architectures.

Monomer for Hyperbranched Polymer Synthesis

Hyperbranched polymers are highly branched, three-dimensional macromolecules that have garnered significant attention due to their unique properties, such as low viscosity and high solubility. researchgate.nethereon.de The structure of this compound fits the description of an AB₂ monomer, where 'A' is the alkyne group and 'B' represents the hydroxyl group (which can be conceptually seen as two reactive sites in certain polymerization schemes).

While direct polymerization of this compound into a hyperbranched structure is not explicitly detailed in the provided search results, its architecture is highly suitable for such syntheses. For instance, AB₂ monomers are commonly used to create hyperbranched polymers via step-growth polymerization. rsc.orgresearchgate.net The synthesis of hyperbranched poly(aryl ether)s, for example, often involves monomers with one nucleophilic group and two electrophilic groups, or vice-versa, leading to a dendritic structure. researchgate.net The alkyne and hydroxyl groups on this compound could be utilized in transition metal-catalyzed polymerizations to build a hyperbranched backbone.

Precursor for Cross-linked Polymeric Networks

The terminal alkyne of this compound makes it an excellent candidate for forming cross-linked polymeric networks. The CuAAC reaction between an alkyne and an azide (B81097) is a highly efficient and orthogonal reaction, widely used to link polymer chains together. nih.govmdpi.com

A typical strategy involves creating a linear or branched polymer with pendant propargyl ether groups, derived from a monomer like this compound. This alkyne-functionalized polymer can then be reacted with a molecule containing at least two azide groups (a diazide cross-linker). mdpi.com The "click" reaction between the pendant alkyne groups on the polymer chains and the diazide linker results in the formation of a stable, covalently cross-linked network. nih.govepo.org This method is used to improve the mechanical properties of polymers and to create stable nanostructures like core-cross-linked micelles. researchgate.netmdpi.com

| Reactive Group 1 | Reactive Group 2 | Resulting Linkage | Reaction Type | Relevance |

|---|---|---|---|---|

| Alkyne (from propargyl ether) | Azide | 1,2,3-Triazole | Azide-Alkyne "Click" Cycloaddition (CuAAC) | Forms stable covalent cross-links between polymer chains. nih.govmdpi.com |

| Alkyne (from propargyl ether) | Thiol | Thioether | Thiol-Yne Reaction | Creates cross-linked polymer membranes and hydrogels. epo.org |

Integration into Architectural Polymers and Telodendrimers

Telodendrimers are advanced architectural polymers consisting of a linear polymer chain with a dendritic macromolecule attached at one end. researchgate.net These hybrid structures are of interest for applications in drug delivery and nanotechnology. The unique structure of this compound makes it an ideal starting point for the synthesis of telodendrimers.

A synthetic strategy could involve using the primary hydroxyl group of this compound to initiate the ring-opening polymerization of a cyclic monomer, such as ε-caprolactone or ethylene (B1197577) oxide. hereon.de This would produce a linear polymer chain (e.g., poly(ε-caprolactone) or poly(ethylene glycol)) with a terminal alkyne group at the starting end of the chain. This alkyne-terminated linear polymer can then be conjugated to an azide-functionalized dendron via the CuAAC click reaction. researchgate.netresearchgate.net This modular approach allows for precise control over the final structure, combining the properties of the linear polymer with the globular architecture and high functionality of the dendrimer. mdpi-res.comresearchgate.net

Development of Functional Polyacrylates (e.g., Proton Conducting Polymers)

The compound this compound serves as a critical starting material in the synthesis of functional polyacrylates designed for proton conduction. umass.edu These polymers are of significant interest for applications such as proton-exchange membranes in fuel cells (PEMFCs). umass.edu

In a typical synthesis, the hydroxyl group of this compound is first reacted with acryloyl chloride to form an acrylate (B77674) monomer, which retains the terminal alkyne group. This alkyne functionality is then utilized in a copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry," to attach protogenic (proton-donating) moieties. umass.edu Specifically, the alkyne is reacted with an azide-containing molecule, such as azidomethyl pivalate (B1233124) (AMP), to form a 1,4-disubstituted 1H-1,2,3-triazole ring. umass.edu

Synthesis of Bioresorbable Elastomers via Thiol-Yne Chemistry

Thiol-yne chemistry is a powerful method for creating highly crosslinked polymer networks, which are valuable for producing biocompatible and biodegradable elastomers for soft-tissue engineering. google.comnih.gov The reaction involves the sequential addition of two thiol (-SH) groups across one alkyne (carbon-carbon triple bond), leading to robust network formation. unito.it

While direct use of this compound is not explicitly detailed in the provided sources, its alkyne functionality makes it a prime candidate for incorporation into such systems. A related patent describes the creation of bioresorbable elastomers using a functionalized monomer, 2-(prop-2-yn-1-yloxy)propane-1,3-diyl dipropiolate, which features a terminal alkyne group for potential post-polymerization functionalization. google.com This illustrates a key strategy in the field: incorporating alkyne groups into a polymer backbone to serve as handles for later modification.

The general approach involves reacting multifunctional thiol monomers with multifunctional alkyne monomers. The inherent properties of this compound—a primary alcohol and a terminal alkyne—allow it to be used as a chain extender or as a point of functionalization in the synthesis of alkyne-bearing prepolymers, which can then be crosslinked with thiols to form the final elastomer. google.comunito.it

Conjugate Chemistry and Bioconjugation Research (Excluding Clinical Data)

The terminal alkyne of this compound is particularly suited for modern bioconjugation techniques, most notably the CuAAC click reaction, to link it to biomolecules or other complex structures.

Synthesis of Cholesterol-Based Conjugates and Lipid Derivatives

Cholesterol and its derivatives are fundamental components of cell membranes and are often used to create lipid-based drug delivery systems. mdpi.commdpi.com The synthesis of cholesterol conjugates frequently employs click chemistry to attach other molecules. For instance, propargyl cholesterol can be reacted with an azide-functionalized molecule in a CuAAC reaction to form a stable triazole linkage. mdpi.com

In this context, this compound acts as a hydrophilic linker that can be conjugated to cholesterol. The synthesis would typically involve first modifying cholesterol with an azide group. Subsequently, a CuAAC reaction between the azide-modified cholesterol and this compound would yield a cholesterol conjugate appended with a short, hydrophilic hydroxypropyl ether chain. This resulting molecule combines the hydrophobic, membrane-anchoring properties of cholesterol with a free hydroxyl group that can be used for further functionalization. mdpi.comresearchgate.net

Linkers for Oligonucleotide Functionalization

The functionalization of synthetic oligonucleotides is crucial for their use in diagnostics and therapeutics. nih.govnih.gov this compound is an ideal precursor for creating a linker for this purpose. The primary hydroxyl group can be converted into a phosphoramidite (B1245037), the standard building block used in automated solid-phase oligonucleotide synthesis. nih.gov

Once converted to its phosphoramidite form, the molecule can be incorporated at any desired position within a growing oligonucleotide chain, most commonly at the 5'-terminus. nih.gov This introduces a propargyl group into the oligonucleotide structure. This terminal alkyne then serves as a reactive handle for post-synthetic modification via click chemistry, allowing for the covalent attachment of a wide variety of molecules, such as fluorescent dyes, peptides, or lipids, without interfering with the oligonucleotide's ability to hybridize with its target sequence. nih.govresearchgate.net

Preparation of Hybrid Molecules (e.g., Quercetin-Triazole Hybrids)

Molecular hybridization aims to combine two or more pharmacophores to create a single molecule with enhanced or multi-target activity. Quercetin (B1663063), a natural flavonoid, has been a focus of such research. researchgate.netnih.gov Scientists have synthesized novel quercetin-1,2,3-triazole hybrids to improve the therapeutic potential of quercetin for conditions like Alzheimer's disease. nih.gov

The synthesis involves functionalizing quercetin, typically at its 3-OH position, with a linker that can participate in a click reaction. researchgate.netnih.gov this compound or its derivatives can be used in this process. For example, an azide-modified quercetin derivative can be reacted with this compound via the CuAAC reaction. This creates a hybrid molecule where the quercetin and the hydroxypropyl ether moiety are joined by a stable 1,2,3-triazole ring. researchgate.net Such hybrids have been shown to act as multifunctional ligands, and the triazole linkage is key to connecting the different molecular parts. nih.gov

Fine Chemical and Pharmaceutical Intermediate Synthesis (Excluding Dosage/Clinical Trials)

Beyond its role in materials and bioconjugation, this compound is a valuable intermediate in fine chemical synthesis. Its bifunctional nature allows for sequential or orthogonal reactions. The terminal alkyne is available for click chemistry or other alkyne-specific reactions (e.g., Sonogashira coupling), while the primary alcohol can undergo esterification, etherification, or be converted to other functional groups like halides or amines.

This versatility makes it a useful building block in the multi-step synthesis of complex organic molecules, including precursors for active pharmaceutical ingredients. chemimpex.com For example, related propargyl ether compounds are used as intermediates in the synthesis of novel quinoline hybrids with potential antimicrobial properties. nih.gov The ability to introduce the propargyl ether structure, which can later be modified, makes compounds like this compound important tools for medicinal chemists and those involved in organic synthesis. chemimpex.com

Precursor for Fentanyl Triazole Derivatives

The 1,2,3-triazole ring system is a significant pharmacophore in medicinal chemistry, and its incorporation into the structure of existing drugs is a common strategy to develop new derivatives with potentially improved properties. dhs.gov One such application is in the synthesis of fentanyl triazole derivatives. Fentanyl, a potent synthetic opioid, and its analogues have a well-documented history in anesthesiology. molport.com The modification of the fentanyl structure is an ongoing area of research to explore new pharmacological profiles. nih.gov

The synthesis of fentanyl triazole derivatives can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." ebi.ac.ukachemblock.com This reaction involves the coupling of an azide with a terminal alkyne. In the context of fentanyl, a common synthetic route involves preparing an azido-functionalized fentanyl precursor which can then be reacted with an alkyne to introduce the triazole ring.

While direct studies detailing the use of this compound in the synthesis of fentanyl triazole derivatives are not extensively documented in the surveyed literature, its chemical structure makes it a highly suitable candidate for this purpose. The terminal alkyne group is the key functionality required for the CuAAC reaction. The general procedure for the synthesis of similar triazole derivatives involves reacting an azide compound with an alkyne in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. ebi.ac.ukachemblock.com

A variety of alkynes have been successfully employed in the synthesis of novel fentanyl triazole derivatives, demonstrating the versatility of this approach. ebi.ac.ukachemblock.com The hydroxyl group in this compound could offer an additional site for further functionalization or influence the solubility and pharmacokinetic properties of the resulting fentanyl derivative.

Table 1: Representative Alkynes in Fentanyl Triazole Derivative Synthesis

| Alkyne Used in Synthesis | Reference |

| Phenylacetylene | ebi.ac.ukachemblock.com |

| tert-Butyl prop-2-yn-1-yl-carbamate | ebi.ac.ukachemblock.com |

| 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene | ebi.ac.ukachemblock.com |

| 1-(Prop-2-yn-1-yloxy)naphthalene | ebi.ac.ukachemblock.com |

| 4-Pentyn-1-ol | ebi.ac.ukachemblock.com |

Building Blocks for Phthalocyanine (B1677752) Derivatives

Phthalocyanines are large, aromatic macrocycles that have found extensive use in materials science as dyes, catalysts, and in photodynamic therapy. scbt.com Their properties can be finely tuned by introducing substituents onto the periphery of the macrocycle. The synthesis of substituted phthalocyanines often begins with appropriately functionalized phthalonitriles, which undergo a cyclotetramerization reaction. molport.com

A closely related derivative of this compound, namely 3-(prop-2-yn-1-yloxy)phthalonitrile , serves as a key precursor for creating functionalized phthalocyanines. dhs.gov This precursor is synthesized via a nucleophilic aromatic substitution reaction between propargyl alcohol (prop-2-yn-1-ol) and 3-nitrophthalonitrile, facilitated by a base such as potassium carbonate.

The resulting 3-(prop-2-yn-1-yloxy)phthalonitrile possesses a terminal alkyne group that can be further modified. This "clickable" handle allows for the attachment of various molecular entities to the phthalocyanine macrocycle after its formation, using the same CuAAC reaction described previously. This approach opens the door to creating highly complex and functional phthalocyanine architectures. For instance, triazole-containing phthalocyanines have been shown to form well-defined supramolecular structures. molport.com

Table 2: Synthesis of Functionalized Phthalonitrile Precursor

| Reactants | Product | Synthetic Method | Reference |

| Propargyl alcohol, 3-Nitrophthalonitrile | 3-(Prop-2-yn-1-yloxy)phthalonitrile | SNAr reaction with K2CO3 in DMF |

The introduction of the 3-(prop-2-yn-1-yloxy) group can influence the solubility and aggregation behavior of the resulting phthalocyanines, which are crucial parameters for their application. The alkyne functionality provides a versatile platform for post-synthesis modification, enabling the development of phthalocyanines for targeted applications.

Ligands for Metal Complexes

The coordination of organic molecules (ligands) to metal centers is a fundamental concept in inorganic chemistry, leading to the formation of metal complexes with a vast array of structures and applications, for instance, in catalysis and materials science. The functional groups present in this compound, namely the alkyne and hydroxyl groups, suggest its potential to act as a ligand for metal ions.

Alkynes are known to coordinate to transition metals through their π-electron system, forming what are known as metal-π complexes. This type of interaction is a key feature in many organometallic catalysts. The hydroxyl group can also coordinate to a metal center, acting as a Lewis base. A molecule with two or more points of attachment for a metal ion is known as a chelating ligand. Depending on the geometric arrangement of its donor atoms, this compound could potentially act as a chelating ligand, although this would likely require a flexible coordination geometry of the metal center.

While the direct synthesis and characterization of metal complexes with this compound as a ligand are not explicitly detailed in the available literature, the chemical nature of the molecule strongly supports this possibility. The synthesis of such complexes would likely involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes could exhibit interesting catalytic or material properties, warranting further investigation. The field of mixed ligand complexes, where a metal ion is coordinated to two or more different ligands, is also well-established, suggesting that this compound could be incorporated into more complex coordination spheres.

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The design of molecules that can self-assemble into larger, ordered structures is a key goal in this field. The structural features of this compound make it and its derivatives interesting building blocks for supramolecular assemblies.

The study of the crystal structure of 3-(prop-2-yn-1-yloxy)phthalonitrile provides a clear example of this. dhs.gov In the solid state, these molecules arrange into centrosymmetric dimers through C—H···N hydrogen bonds. These dimers are then further linked into a one-dimensional "supramolecular tape" via additional C—H···N interactions. This demonstrates how the specific functional groups and their spatial arrangement on the molecule direct its self-assembly into a well-defined architecture.

Furthermore, as mentioned earlier, the triazole-containing phthalocyanines that can be synthesized from alkyne-functionalized precursors have been shown to form well-defined supramolecular structures. molport.com The triazole ring itself is an excellent hydrogen bond acceptor and can participate in various non-covalent interactions, making it a valuable component in the design of supramolecular systems. By using this compound as a starting material to build more complex molecules, it is possible to impart the ability to form specific and functional supramolecular assemblies.

Table 3: Supramolecular Interactions in a Derivative

| Derivative | Intermolecular Forces | Resulting Supramolecular Structure | Reference |

| 3-(Prop-2-yn-1-yloxy)phthalonitrile | C—H···N hydrogen bonds | Dimeric aggregates and supramolecular tape |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The reactivity of 3-(Prop-2-yn-1-yloxy)propan-1-ol is dictated by its two primary functional groups: the terminal alkyne and the primary hydroxyl group. A key challenge and opportunity lie in developing catalytic systems that can selectively target one group in the presence of the other.

Future research will likely focus on several key areas:

Gold and Platinum Catalysis: Gold(I) and platinum(II) complexes are exceptionally effective at activating the π-bonds of alkynes for various nucleophilic additions. acs.org Research is moving towards designing new ligands for these metals that can precisely control the regioselectivity of additions to the alkyne in bifunctional molecules. mdpi.com For instance, in hydroalkoxylation or hydration reactions, catalysts will be sought to prevent unwanted intramolecular reactions involving the pendant hydroxyl group and to ensure selective intermolecular transformations. mdpi.com The development of chiral gold complexes also presents an avenue for asymmetric transformations involving the alkyne moiety. nih.gov

Bifunctional Catalysis: Catalysts that possess both a metal center to activate the alkyne and a basic or acidic site to interact with the hydroxyl group could enable novel, highly selective transformations. nih.gov For example, a catalyst with a remote basic group could act as a general base, facilitating proton transfer steps and enhancing reaction efficiency in processes like hydroalkenylation. nih.gov This dual-activation approach can lead to reaction pathways not accessible with traditional catalysts.

Recyclable and Heterogeneous Catalysts: To improve the sustainability and economic viability of processes involving this compound, a shift towards recyclable catalysts is essential. mdpi.com This includes encapsulating metal nanoparticles in polysiloxanes or supporting them on materials like graphitic carbon or metal-organic frameworks (MOFs). mdpi.com Such systems combine the high activity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts, making them ideal for large-scale synthesis. mdpi.com

Photoredox Catalysis: Radical-mediated difunctionalization of alkynes using photoredox catalysis is an emerging field that could be applied to this compound. nih.gov This strategy allows for the concomitant addition of two different functional groups across the triple bond under mild conditions, offering a powerful method for rapidly increasing molecular complexity. nih.gov

| Catalytic Strategy | Key Features | Potential Application for this compound | References |

|---|---|---|---|

| Ligand-Modified Gold(I) Catalysis | High π-acidity, tunable selectivity through ligand design, mild reaction conditions. | Selective hydration, hydroamination, or hydroalkoxylation of the alkyne; asymmetric cyclization reactions. | acs.orgnih.gov |

| Bifunctional Catalysis | Contains multiple catalytic sites (e.g., Lewis acid and Brønsted base) to activate different parts of a substrate simultaneously. | Enabling tandem reactions, such as alkyne activation followed by hydroxyl group derivatization in a single step. | nih.gov |

| Heterogeneous Nanocatalysts | High stability, recyclability, and suitability for flow chemistry systems. | Sustainable synthesis of derivatives like propargylamines via A3 coupling or 1,3-diynes via homocoupling. | mdpi.com |

| Photoredox Catalysis | Uses light to generate radical intermediates, enabling unique bond formations. | Stereoselective difunctionalization of the alkyne to create densely functionalized allyl alcohols. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. mt.comnih.gov For a molecule like this compound, this paradigm shift opens up new avenues for both its synthesis and its utilization as a chemical intermediate.

Automated Synthesis and Optimization: Flow chemistry platforms enable the rapid screening and optimization of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) in an automated fashion. researchgate.netrsc.org This is particularly valuable for multi-step syntheses where the compound is an intermediate. uc.pt By integrating real-time analytical tools like inline FTIR or HPLC, optimal pathways for the selective functionalization of either the alkyne or alcohol can be identified with minimal material waste and time. mt.com

Enhanced Safety and Process Intensification: Many reactions involving alkynes can be highly exothermic or may involve hazardous reagents. nih.gov The small reactor volumes and superior heat and mass transfer in continuous flow systems mitigate these risks, allowing reactions to be performed safely at higher temperatures and pressures than would be feasible in batch reactors. mt.comresearchgate.net This "process intensification" can lead to dramatically reduced reaction times and improved yields.

Telescoped and Multi-step Synthesis: The compound can be integrated into "telescoped" reaction sequences where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. nih.gov This is a cornerstone of modern pharmaceutical manufacturing and could be used to build complex molecules starting from this compound in a fully automated process. researchgate.netuc.pt For example, a flow sequence could involve the initial catalytic modification of the alkyne group, followed by a subsequent reaction of the hydroxyl group in a downstream module.

Exploration of New Materials Applications with Tailored Properties

The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced functional polymers and materials. The propargyl ether group is a well-known precursor for thermally stable thermosets, while the hydroxyl group provides a reactive handle for incorporation into various polymer backbones.

High-Performance Thermosets: Propargyl ether-functionalized polymers can undergo thermal cross-linking at high temperatures to form highly stable, three-dimensional networks. rsc.orgrsc.org These resulting materials exhibit exceptional thermal stability, high glass transition temperatures (Tg), high char yields, and excellent mechanical and dielectric properties. rsc.orgrsc.org Research will focus on incorporating this compound into copolymer systems to fine-tune these properties. By adjusting the concentration of the propargyl ether moiety, the cross-link density can be controlled, thereby tailoring the final material's hardness, flexibility, and thermal resistance for applications in microelectronics or aerospace. rsc.orgtandfonline.comrsc.org

Functional Polyethers and Polyesters: The primary alcohol can participate in polymerization reactions, such as ring-opening polymerization of epoxides or condensation polymerization with diacids, to form polyether or polyester (B1180765) backbones. acs.org This leaves the pendant propargyl group available for post-polymerization modification.

Click Chemistry Modifications: The terminal alkyne is a prime substrate for highly efficient "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. acs.org This allows for the straightforward functionalization of polymers containing the monomer unit. For example, grafting hydrophilic side chains via CuAAC could create amphiphilic block copolymers for drug delivery applications, or cross-linking with dithiol compounds via the thiol-yne reaction could produce functional hydrogels. acs.orgnih.gov

| Material Type | Role of this compound | Key Property & Tailoring Method | Potential Application | References |

|---|---|---|---|---|

| Thermosetting Resins | Monomer or co-monomer | High thermal stability (Tg >300 °C). Tailored by controlling cross-link density via thermal curing of propargyl groups. | Microelectronics packaging, aerospace composites. | rsc.orgrsc.org |

| Functional Polyethers | Functional monomer integrated into backbone | Tunable functionality. Pendant alkyne groups modified post-polymerization via CuAAC or thiol-yne "click" reactions. | Biomedical materials, drug delivery systems. | acs.orgnih.gov |

| Cross-linked Networks | Cross-linking agent | Fire resistance. High char yield and low heat release capacity upon thermal decomposition of propargyl networks. | Flame-retardant materials. | rsc.org |

| Modified Polycarbonates | Co-monomer with pendant functional groups | Network formation. Pendant propargyloxy groups enable thermal cross-linking to improve mechanical and thermal properties. | High-performance engineering plastics. | tandfonline.com |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new reactions and materials. For this compound, computational modeling offers a path to rapidly predict its behavior and guide experimental efforts.

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations are powerful for investigating the detailed mechanisms of catalytic reactions. acs.orgresearchgate.net Future studies will employ DFT to model the interaction of the compound's alkyne group with various catalysts, such as gold(I) complexes. acs.orgacs.org These models can predict activation energies, identify key intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. researchgate.netacs.org This insight is crucial for designing more efficient and selective catalysts specifically for bifunctional substrates.

Machine Learning for Reaction Prediction: The field of chemistry is increasingly leveraging machine learning (ML) and artificial intelligence (AI) to predict the outcomes of chemical reactions. nih.govnih.gov By training neural networks on vast databases of known reactions, ML models can predict suitable catalysts, solvents, and temperatures for a desired transformation. nih.gov Such models could be used to identify optimal conditions for the synthesis of this compound or to predict the products of its reactions with novel reagents, significantly reducing the amount of empirical screening required. nih.govresearchgate.net

Predictive Materials Science: Computational models can also predict the properties of polymers derived from this monomer. By simulating polymer chain conformations and intermolecular interactions, researchers can estimate material properties like glass transition temperature, modulus, and thermal stability before undertaking laborious synthesis and characterization. This predictive capability will accelerate the design of new materials with precisely tailored characteristics.

Q & A

Q. What are the standard synthetic routes for 3-(Prop-2-yn-1-yloxy)propan-1-ol, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of structurally similar derivatives, Wittig reactions and functionalization of propargyl ethers (e.g., prop-2-yn-1-ol) are employed . To optimize purity:

- Use column chromatography with silica gel for intermediate purification.

- Monitor reaction progress via TLC or HPLC to isolate byproducts.

- Employ anhydrous conditions to minimize hydrolysis of the propargyl ether group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify the propargyl ether (–O–CH–C≡CH) and propanol (–CHCHOH) moieties. Anisotropic effects from the triple bond may cause splitting in NMR .

- IR : Confirm the presence of –OH (~3300 cm) and C≡C (~2100 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How does the propargyl group influence the compound’s reactivity in downstream applications?

The propargyl ether moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. However, the triple bond’s electron-deficient nature may lead to undesired side reactions (e.g., oxidation or dimerization) under basic or oxidative conditions. Stabilize the compound with inert atmospheres (N/Ar) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound?

- DFT Calculations : Model bond dissociation energies (BDEs) to assess the propargyl group’s susceptibility to homolytic cleavage.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic matrices to guide solvent selection for reactions .

- Reactivity Predictions : Use software like Gaussian or ORCA to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the propargyl group) by acquiring spectra at different temperatures.

- COSY/NOESY : Assign proton coupling networks to distinguish between structural isomers or conformational variants .

- X-ray Crystallography : Resolve ambiguities in molecular geometry, especially if the compound crystallizes .

Q. How does the hydroxyl group’s hydrogen-bonding capacity affect the compound’s stability in biological assays?

- The –OH group can form intramolecular H-bonds with the propargyl ether oxygen, reducing its reactivity.

- In aqueous media, intermolecular H-bonding increases solubility but may accelerate hydrolysis. Mitigate degradation by derivatizing the hydroxyl group (e.g., acetylation) or using stabilizers like BHT .

Q. What are the challenges in designing catalytic systems for asymmetric synthesis of chiral analogs?

- Chiral Catalysts : Use transition-metal complexes (e.g., Ru or Ir) with chiral ligands to induce enantioselectivity during propargylation.

- Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Q. How can mechanistic studies clarify unexpected byproducts in propargyl ether reactions?

- Isotopic Labeling : Track oxygen or carbon atoms using -HO or -labeled reactants to identify hydrolysis or rearrangement pathways.

- Quenching Experiments : Halt reactions at intermediate stages (e.g., via rapid cooling) to isolate and characterize transient species .

Methodological Recommendations

- Data Reproducibility : Document solvent purity, catalyst batch, and reaction vessel material (e.g., glass vs. PTFE) to minimize variability .

- Safety Protocols : Handle propargyl derivatives in fume hoods due to potential toxicity; refer to SDS guidelines for prop-2-yn-1-ol derivatives .

- Collaborative Tools : Use software suites like SHELX for crystallography or WinGX for diffraction data refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。